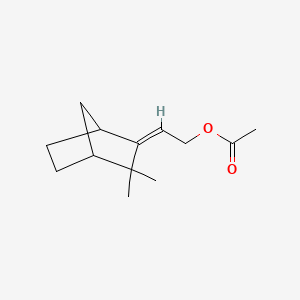
2-(2,2-Dimethyl-3-norbornylidene)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3,3-DIMETHYLBICYCLO[221]HEPT-2-YLIDENE)ETHYL ACETATE is a complex organic compound characterized by its bicyclic structure and acetate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the acetate group via esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE can undergo various chemical reactions, including:
Oxidation: Conversion of the acetate group to other functional groups.
Reduction: Reduction of the bicyclic structure to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Study of Reaction Mechanisms: Provides insights into the behavior of bicyclic compounds in various chemical reactions.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Investigation of its effects on biological systems and potential therapeutic applications.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Engineering: Application in processes requiring specific chemical transformations.
作用机制
The mechanism of action of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE would involve its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHANOL: Similar structure but with an alcohol group instead of an acetate group.
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL METHYL ETHER: Similar structure but with a methyl ether group.
Uniqueness
The uniqueness of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE lies in its specific combination of a bicyclic structure and an acetate functional group, which may confer distinct chemical properties and reactivity compared to similar compounds.
属性
CAS 编号 |
58437-70-0 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] acetate |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-12-10-4-5-11(8-10)13(12,2)3/h6,10-11H,4-5,7-8H2,1-3H3/b12-6- |
InChI 键 |
DVZKEXVVDIXSMK-SDQBBNPISA-N |
手性 SMILES |
CC(=O)OC/C=C\1/C2CCC(C2)C1(C)C |
规范 SMILES |
CC(=O)OCC=C1C2CCC(C2)C1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


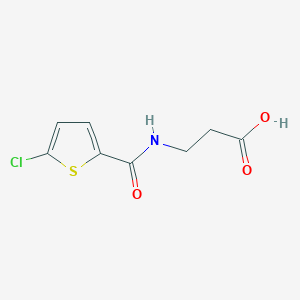
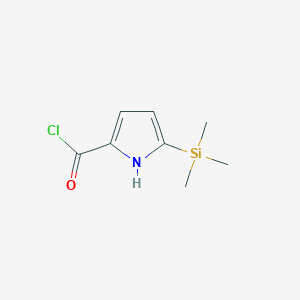

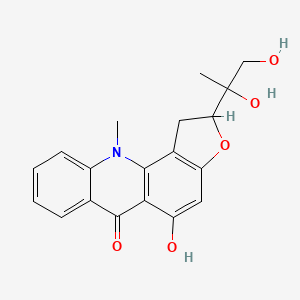
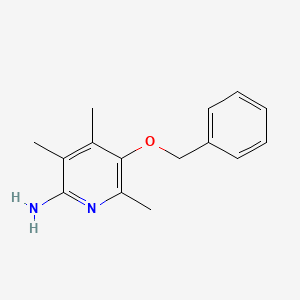
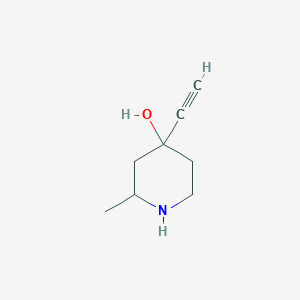
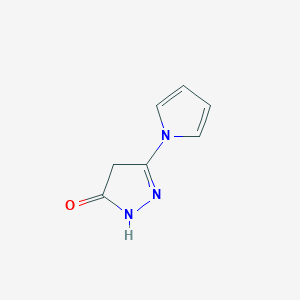
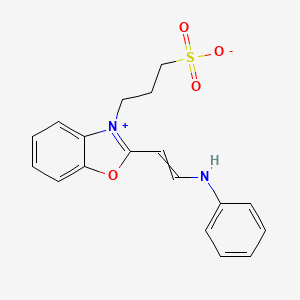
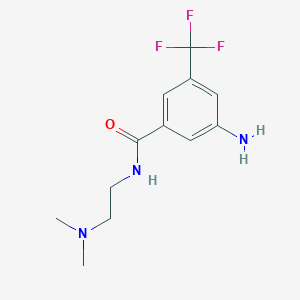

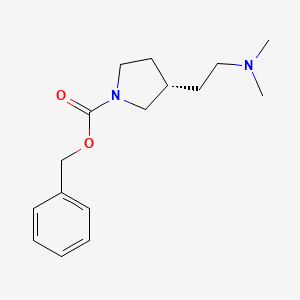
![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
